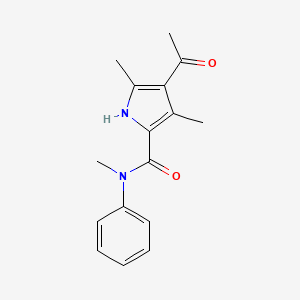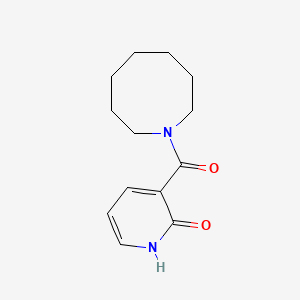
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 can increase levels of endocannabinoids, leading to potential therapeutic benefits.
Mécanisme D'action
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others. By increasing endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide may be able to produce therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects:
In addition to its effects on endocannabinoid levels, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to increase levels of the peptide hormone oxytocin, which is involved in social bonding and may contribute to its effects on anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the body. This can make it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is its short half-life, which means that it may need to be administered multiple times in order to produce sustained effects.
Orientations Futures
There are many potential future directions for research on N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds. Some possible areas of study include:
1. Developing more potent and selective FAAH inhibitors that can produce sustained effects with fewer doses.
2. Studying the effects of FAAH inhibition on other physiological processes beyond pain, anxiety, and addiction.
3. Investigating the potential therapeutic effects of N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in human clinical trials.
4. Exploring the role of endocannabinoids in various disease states, such as cancer, neurodegenerative disorders, and inflammatory conditions.
5. Developing new methods for delivering N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide and related compounds, such as through transdermal patches or inhalation.
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide is a potent and selective inhibitor of FAAH that has potential therapeutic benefits in a variety of conditions. Its mechanism of action involves increasing levels of endocannabinoids, which have analgesic, anti-inflammatory, and anxiolytic effects. N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied extensively in preclinical models and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 1-bromo-2-propanol to form the corresponding ester. This ester is then reacted with piperidine in the presence of a catalyst to form N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide.
Applications De Recherche Scientifique
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to reduce pain and inflammation, improve anxiety-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)20-10-8-17(9-11-20)19-18(21)16-7-6-14-4-3-5-15(14)12-16/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCUHYNVVHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)




